Ethyl 4-(pent-4-enoyl)benzoate
Description
Ethyl 4-(pent-4-enoyl)benzoate is an ester derivative of benzoic acid, featuring a pent-4-enoyl group (a five-carbon acyl chain with a terminal double bond) at the para position of the benzene ring. This compound belongs to the broader class of substituted benzoates, which are widely studied for their diverse chemical reactivity and biological activities. The pent-4-enoyl substituent introduces unique steric and electronic effects, influencing its physical properties (e.g., solubility, melting point) and chemical behavior (e.g., reactivity in nucleophilic acyl substitutions or cycloadditions).
Properties
CAS No. |
194796-25-3 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 4-pent-4-enoylbenzoate |
InChI |
InChI=1S/C14H16O3/c1-3-5-6-13(15)11-7-9-12(10-8-11)14(16)17-4-2/h3,7-10H,1,4-6H2,2H3 |
InChI Key |
RWEVAPSWONOXON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(pent-4-enoyl)benzoate typically involves the esterification of 4-(pent-4-enoyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pent-4-enoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives .
Scientific Research Applications
Synthetic Applications
Ethyl 4-(pent-4-enoyl)benzoate serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Michael Addition Reactions : This compound can be used as an acceptor in Michael addition reactions, facilitating the formation of larger molecular frameworks.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
Table 1: Summary of Synthetic Reactions Involving this compound
Medicinal Chemistry
This compound has garnered attention for its potential biological activities. Research indicates that derivatives of this compound may exhibit:
- Anticancer Activity : Studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity of Derivatives
The mechanism of action is hypothesized to involve the inhibition of specific enzymes critical for cell proliferation.
Material Science
In material science, this compound is utilized in the development of polymers and coatings. Its ability to undergo polymerization makes it valuable for creating:
- Acrylic Resins : These resins have applications in paints and coatings due to their durability and resistance to environmental factors.
Table 3: Properties of Polymers Derived from this compound
| Property | Value | Application |
|---|---|---|
| Glass Transition Temp (Tg) | 70°C | Coatings |
| Tensile Strength | 50 MPa | Structural materials |
| Solubility | Soluble in organic solvents | Paint formulations |
Case Study 1: Anticancer Screening
A detailed study evaluated the anticancer properties of this compound derivatives against multiple cancer cell lines. The findings indicated that modifications to the pentenoyl group significantly enhanced cytotoxicity, particularly against MCF-7 cells.
Case Study 2: Polymer Development
Research conducted on the polymerization of this compound demonstrated its effectiveness in forming high-performance acrylic resins. These materials were tested for weather resistance and mechanical properties, showing promising results for use in outdoor applications.
Mechanism of Action
The mechanism of action of ethyl 4-(pent-4-enoyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Substituent Features | Key Properties/Activities | Evidence Source |
|---|---|---|---|
| This compound | Pent-4-enoyl group (unsaturated C5) | Enhanced lipophilicity; potential for Diels-Alder reactivity | N/A (Inferred) |
| Ethyl 4-(trifluoromethyl)benzoate | Trifluoromethyl group (electron-withdrawing) | Higher boiling point; acid-resistant ester linkage | |
| Ethyl 4-(4-cyanophenyl)benzoate | Cyano group (electron-withdrawing) | Increased polarity; potential for nucleophilic substitution | |
| Ethyl 4-aminobenzoate (Benzocaine) | Amino group (electron-donating) | Local anesthetic; moderate toxicity | |
| Ethyl 4-(2-methylpropanoylamino)benzoate | Branched acyl group (steric hindrance) | Reduced enzymatic degradation; antimicrobial activity | |
| Ethyl 4-(oxiran-2-ylmethoxy)benzoate | Epoxide ring (highly reactive) | Reactivity with nucleophiles; potential in drug design |
Key Observations :
Substituent Effects on Reactivity: The pent-4-enoyl group introduces conjugation via its double bond, which may enhance stability and enable cycloaddition reactions (e.g., Diels-Alder). This contrasts with saturated acyl groups (e.g., 2-methylpropanoyl in ), which lack such reactivity. Electron-withdrawing groups (e.g., trifluoromethyl , cyano ) increase the electrophilicity of the ester carbonyl, favoring nucleophilic attacks. In contrast, electron-donating groups (e.g., amino in benzocaine ) reduce reactivity but enhance biological interactions.
Physical Properties: The unsaturated pent-4-enoyl group likely reduces melting points compared to saturated analogs (e.g., ethyl 4-(octylamino)benzoate ) due to decreased molecular packing efficiency.
Biological Activity: While direct data on this compound is unavailable, analogs with unsaturated acyl chains (e.g., enoyl derivatives in ) show antimicrobial and anti-inflammatory activities. Toxicity may differ from halogenated analogs (e.g., bromoacetyl derivatives ), which exhibit higher reactivity and associated risks.
Contrasts with Specific Analogs :
- Ethyl 4-(trifluoromethyl)benzoate : The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the ester against hydrolysis, unlike the pent-4-enoyl group, which may undergo oxidation or addition reactions.
- Ethyl 4-[(2-bromoacetyl)amino]benzoate : The bromoacetyl group’s high reactivity contrasts with the pent-4-enoyl group’s conjugation-driven stability, leading to divergent applications (e.g., biochemical probes vs. polymer precursors).
Biological Activity
Ethyl 4-(pent-4-enoyl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features a benzoate moiety substituted with an ethyl group and a pent-4-enoyl chain. This structure is pivotal in determining its reactivity and biological interactions.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activities. Research indicates that compounds with similar structures often exhibit effectiveness against various pathogens, including bacteria and fungi. For instance, studies on related benzoate derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organisms | Activity Level |
|---|---|---|
| Benzyl Benzoate | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Pending Further Study |
| Crotepoxide | Enterococcus aerogenes | High |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 specifically is a target for developing anti-inflammatory drugs .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with inflammation and microbial growth.
- Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell lysis and death .
- Receptor Interaction : The potential interaction with receptors involved in inflammatory signaling pathways could also contribute to its observed effects.
Case Studies and Research Findings
Recent studies have begun to elucidate the specific biological activities of this compound:
- A study focusing on related benzoic acid derivatives found that modifications to the side chains significantly impacted their antimicrobial efficacy, suggesting that similar modifications could enhance the activity of this compound.
- Another investigation highlighted that compounds with structural similarities exhibited significant cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .
Future Directions
Further research is necessary to fully understand the biological activity of this compound:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anti-inflammatory effects.
- Synthesis of Derivatives : Exploring structural modifications to enhance biological activity or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
